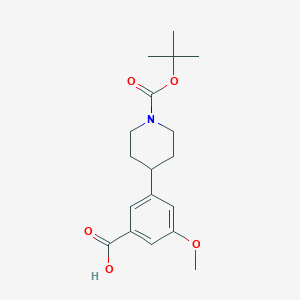![molecular formula C14H9F6NO3 B13718182 Ethyl 5-[3,5-bis(trifluoromethyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13718182.png)
Ethyl 5-[3,5-bis(trifluoromethyl)phenyl]isoxazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-[3,5-bis(trifluoromethyl)phenyl]isoxazole-3-carboxylate is a synthetic organic compound characterized by the presence of an isoxazole ring substituted with a 3,5-bis(trifluoromethyl)phenyl group and an ethyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[3,5-bis(trifluoromethyl)phenyl]isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then cyclized to the isoxazole ring using an appropriate dehydrating agent. The resulting isoxazole intermediate is then esterified with ethyl chloroformate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-[3,5-bis(trifluoromethyl)phenyl]isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The isoxazole ring and phenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or other reduced derivatives.
Aplicaciones Científicas De Investigación
Ethyl 5-[3,5-bis(trifluoromethyl)phenyl]isoxazole-3-carboxylate has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 5-[3,5-bis(trifluoromethyl)phenyl]isoxazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with hydrophobic pockets in target proteins. The isoxazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Ethyl 5-[3,5-bis(trifluoromethyl)phenyl]isoxazole-3-carboxylate can be compared with other similar compounds, such as:
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound also contains the 3,5-bis(trifluoromethyl)phenyl group and is used as a catalyst in organic transformations.
3,5-Bis(trifluoromethyl)phenyl isocyanate: This isocyanate derivative is used in the synthesis of various polymers and materials.
The uniqueness of this compound lies in its isoxazole ring and ester functionality, which provide distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C14H9F6NO3 |
|---|---|
Peso molecular |
353.22 g/mol |
Nombre IUPAC |
ethyl 5-[3,5-bis(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C14H9F6NO3/c1-2-23-12(22)10-6-11(24-21-10)7-3-8(13(15,16)17)5-9(4-7)14(18,19)20/h3-6H,2H2,1H3 |
Clave InChI |
SGBRLPNSLPZIGW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NOC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


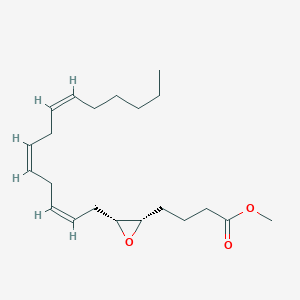
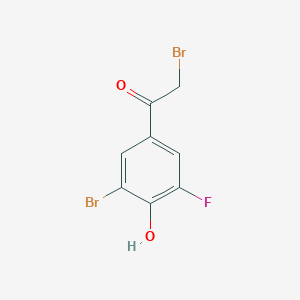
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] heptadecanoate](/img/structure/B13718110.png)



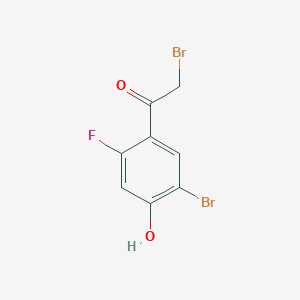

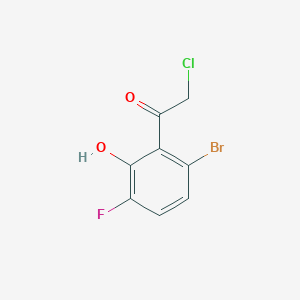
![3-[20-(3-carboxypropyl)-7,7,19,19-tetramethyl-9,17-bis(sulfomethyl)-2-oxa-6,13-diaza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaen-6-yl]propane-1-sulfonate](/img/structure/B13718158.png)
